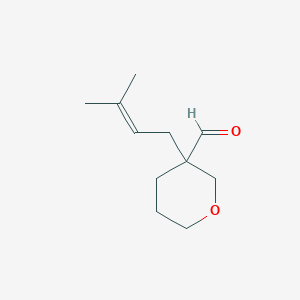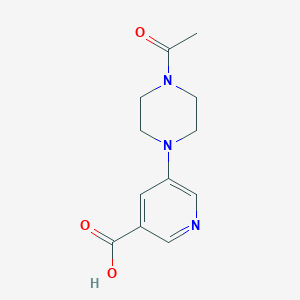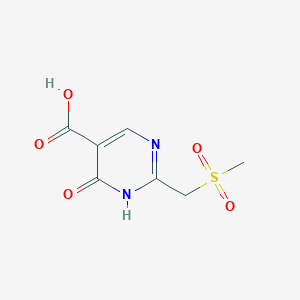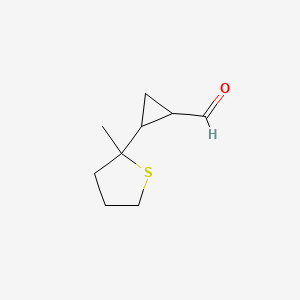
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄OS It features a cyclopropane ring substituted with a thiolane group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the thiolane and aldehyde groups. One common method involves the cyclopropanation of an appropriate alkene precursor using a diazo compound in the presence of a transition metal catalyst. The thiolane group can be introduced via a nucleophilic substitution reaction, and the aldehyde group can be formed through oxidation of a primary alcohol or reduction of a carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiolane group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: 2-(2-Methylthiolan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(2-Methylthiolan-2-yl)cyclopropane-1-methanol
Substitution: Products depend on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiolane group may also interact with biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the thiolane group, making it less reactive in certain chemical reactions.
2-(2-Methylthiolan-2-yl)ethanal: Similar structure but with an ethanal group instead of a cyclopropane ring, leading to different reactivity and applications.
Uniqueness
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the strained cyclopropane ring and the thiolane group, which imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C9H14OS |
|---|---|
Molekulargewicht |
170.27 g/mol |
IUPAC-Name |
2-(2-methylthiolan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14OS/c1-9(3-2-4-11-9)8-5-7(8)6-10/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
AWHDFXUNTXOMPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCS1)C2CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


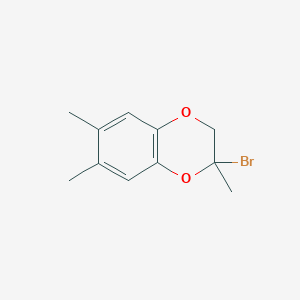
![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
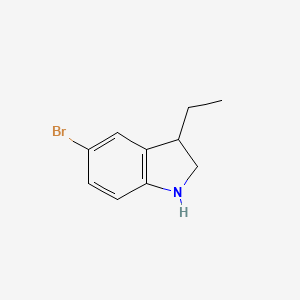
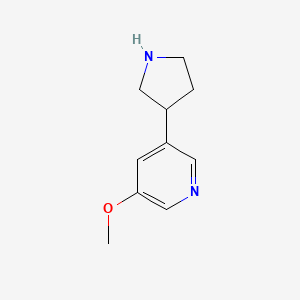

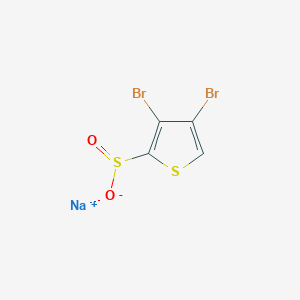
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
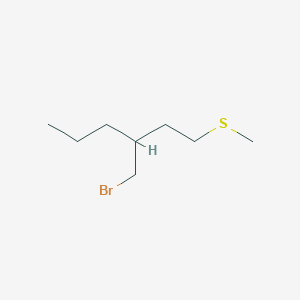
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)

